2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide
Overview
Description
2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a benzamide structure with two methoxy groups at the 2 and 6 positions. The unique structure of this compound makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-(allyloxy)aniline and 2,6-dimethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 3-(allyloxy)aniline is first dissolved in the solvent, followed by the addition of triethylamine. The 2,6-dimethoxybenzoyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature to control the exothermic reaction. The mixture is stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the allyloxy group or to modify the benzamide structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of de-allylated or reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with different functional groups.
Scientific Research Applications
2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-virulence properties against Candida albicans, inhibiting filamentation and biofilm formation.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide involves its interaction with specific molecular targets. In the case of its anti-virulence activity against Candida albicans, the compound inhibits key signaling pathways involved in filamentation and biofilm formation . This disruption of biofilm formation is crucial for preventing infections, as biofilms protect the fungal cells from antifungal agents.
Comparison with Similar Compounds
Similar Compounds
N-[3-(allyloxy)phenyl]-4-methoxybenzamide: Known for its anti-virulence properties against Candida albicans.
4,5-bis(allyloxy)phenyl derivatives: Studied for their anti-inflammatory and antioxidant activities.
Uniqueness
2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide is unique due to its specific substitution pattern on the benzamide structure, which imparts distinct chemical and biological properties. Its dual methoxy groups at the 2 and 6 positions differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
Properties
IUPAC Name |
2,6-dimethoxy-N-(3-prop-2-enoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-4-11-23-14-8-5-7-13(12-14)19-18(20)17-15(21-2)9-6-10-16(17)22-3/h4-10,12H,1,11H2,2-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPVRRKAOIJEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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